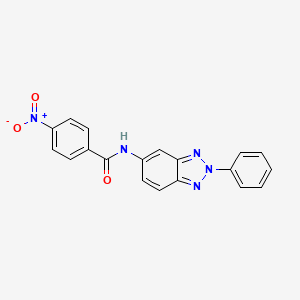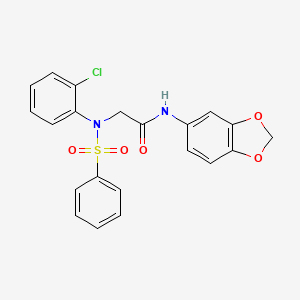![molecular formula C16H16BrN3O4S B3466252 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3466252.png)
4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
説明
4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, also known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as a treatment for inflammatory diseases, but its mechanism of action and biochemical effects have led to further research in other areas such as cancer and neurological disorders. In
作用機序
4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide inhibits the activity of p38 MAP kinase by binding to a specific site on the enzyme. This binding prevents the enzyme from phosphorylating its downstream targets, which leads to the inhibition of the inflammatory response. In addition, this compound inhibits the activity of tau by binding to a specific site on the protein, which prevents the formation of neurofibrillary tangles.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in vitro and in vivo, which leads to the inhibition of the inflammatory response. In addition, this compound has been shown to induce apoptosis in cancer cells, which leads to the inhibition of cancer cell growth.
実験室実験の利点と制限
One of the advantages of using 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in lab experiments is its specificity for p38 MAP kinase and tau. This specificity allows for the inhibition of specific pathways and targets, which can lead to more precise and accurate results. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Careful dosing and monitoring are required to minimize these effects.
将来の方向性
There are several future directions for the research and development of 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide. One direction is the exploration of its potential therapeutic applications in other diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is the development of more potent and selective inhibitors of p38 MAP kinase and tau. Finally, the combination of this compound with other therapies, such as chemotherapy and immunotherapy, is an area of interest for the treatment of cancer.
科学的研究の応用
4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific enzyme called p38 MAP kinase, which is involved in the inflammatory response. This inhibition has led to the exploration of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.
Further research has also shown that this compound has potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been explored as a treatment for various types of cancer, including breast cancer, lung cancer, and melanoma.
In addition, this compound has been studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the activity of a specific protein called tau, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease.
特性
IUPAC Name |
4-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S/c1-25(23,24)20(14-5-3-2-4-13(14)17)10-15(21)19-12-8-6-11(7-9-12)16(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUYNECTIOBXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(=O)N)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3466179.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466181.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466188.png)
![3-[3-(benzyloxy)phenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3466190.png)
![5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B3466202.png)

![3-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3466215.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3466228.png)
![5-bromo-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3466236.png)
![[5-bromo-2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid](/img/structure/B3466239.png)


![N-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3466273.png)